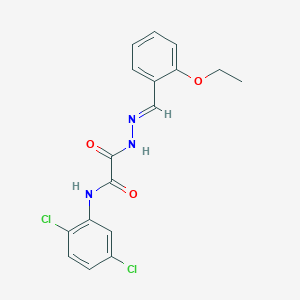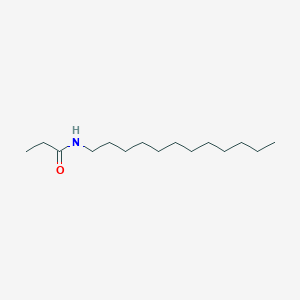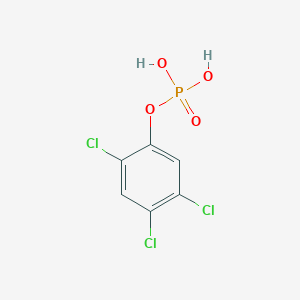![molecular formula C30H27N5O2S B12002593 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-etoxi fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(naftalen-1-il)etilidene]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo sulfanyl y una porción de hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-etoxi fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(naftalen-1-il)etilidene]acetohidrazida generalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidracina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Introducción del grupo sulfanyl: El grupo sulfanyl se introduce mediante una reacción de sustitución nucleofílica, donde un tiol reacciona con un precursor halogenado.
Formación de la porción de hidrazida: El grupo hidrazida se forma haciendo reaccionar el compuesto intermedio con hidrato de hidracina.
Reacción de condensación final: El paso final implica la condensación de la hidrazida con un aldehído o cetona para formar el derivado acetohidrazida deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción sería esencial para mantener la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o a la porción de hidrazida, lo que podría alterar la actividad biológica del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Reactivos como halógenos, agentes nitrantes y agentes sulfonantes se pueden utilizar en condiciones controladas para lograr las sustituciones deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl puede producir sulfóxidos o sulfona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus características estructurales y su reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de los derivados de triazol y sus interacciones con otras entidades químicas.
Biología
Biológicamente, se investiga el compuesto por su potencial como agente antimicrobiano, antifúngico o anticancerígeno. Su capacidad de interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, la investigación se centra en el potencial terapéutico del compuesto. Los estudios exploran su eficacia en el tratamiento de diversas enfermedades, su farmacocinética y su perfil de seguridad.
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-etoxi fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(naftalen-1-il)etilidene]acetohidrazida involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, modulando su actividad. El grupo sulfanyl puede participar en reacciones redox, afectando los procesos celulares. La porción de hidrazida puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su función.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-(4-etoxi fenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-il]sulfanil}-N-[2-(trifluorometil)fenil]acetamida
- 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida
Unicidad
La singularidad de 2-{[4-(4-etoxi fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(naftalen-1-il)etilidene]acetohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en un tema valioso para futuras investigaciones.
Propiedades
Fórmula molecular |
C30H27N5O2S |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5O2S/c1-3-37-25-18-16-24(17-19-25)35-29(23-11-5-4-6-12-23)33-34-30(35)38-20-28(36)32-31-21(2)26-15-9-13-22-10-7-8-14-27(22)26/h4-19H,3,20H2,1-2H3,(H,32,36)/b31-21+ |
Clave InChI |
SMDPSGYNBFBSGP-NJZRLIGZSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)


![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)


![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
